Ethyl 6-nitrobenzo[b]thiophene-2-carboxylate
Description
Properties
CAS No. |
259150-06-6 |
|---|---|
Molecular Formula |
C11H9NO4S |
Molecular Weight |
251.26 g/mol |
IUPAC Name |
ethyl 6-nitro-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C11H9NO4S/c1-2-16-11(13)10-5-7-3-4-8(12(14)15)6-9(7)17-10/h3-6H,2H2,1H3 |
InChI Key |
IQMMYDZZHCJKJX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(S1)C=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions
-
Base Catalyst : Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) in anhydrous dimethylformamide (DMF) or ethanol.
-
Temperature : 60–90°C for 2–6 hours.
-
Workup : Precipitation in ice-water, filtration, and recrystallization in methanol.
Example Procedure ():
-
Combine 2-fluoro-4-nitrobenzaldehyde (5.20 mmol), ethyl thioglycolate (6.20 mmol), and K₂CO₃ (5.70 mmol) in DMF (10 mL).
-
Stir at 60°C for 2 hours under nitrogen.
-
Quench with water (20 mL), extract with diethyl ether, and dry over Na₂SO₄.
-
Recrystallize in methanol to isolate the product (yield: 72–85%).
Key Considerations
-
Regioselectivity : The fluorine atom at the 2-position directs cyclization to form the 6-nitro isomer.
-
Solvent Impact : DMF enhances reaction rates compared to ethanol but requires rigorous drying.
Halogenated Precursor Approach
An alternative route employs 2-chloro-4-nitrobenzaldehyde and ethyl mercaptoacetate , utilizing a nucleophilic aromatic substitution (SNAr) mechanism. This method is advantageous for scalability and avoids fluorine handling.
Reaction Conditions
-
Solvent : Ethanol or tetrahydrofuran (THF).
-
Base : Triethylamine or sodium hydride (NaH).
-
Temperature : Reflux (78–90°C) for 4–8 hours.
Example Procedure ():
-
React 2-chloro-4-nitrobenzaldehyde (14.9 mmol) with ethyl mercaptoacetate (16.5 mmol) in ethanol (25 mL) containing Et₃N (45 mmol).
-
Reflux at 80°C for 2 hours, then stir overnight at room temperature.
-
Pour into ice-water, filter, and recrystallize from ethyl acetate/hexane (yield: 65–78%).
Optimization Strategies
-
Catalyst Screening : Pd(dppf)Cl₂ improves yields in sterically hindered systems.
-
Microwave Assistance : Reduces reaction time to <1 hour with comparable yields.
Nitration of Preformed Benzothiophene Esters
Post-synthetic nitration of ethyl benzo[b]thiophene-2-carboxylate offers a stepwise route but faces challenges in regiocontrol due to competing meta/para nitration.
Nitration Conditions
-
Nitrating Agent : Fuming HNO₃ or HNO₃/H₂SO₄ mixture.
-
Temperature : 0–5°C to minimize side reactions.
-
Directing Groups : The ester moiety weakly directs nitration to the 5-position, necessitating chromatographic separation for the 6-nitro isomer.
Limitations
-
Yield : <30% for the 6-nitro isomer due to poor selectivity.
-
Purity : Requires HPLC purification (C18 column, methanol/water gradient).
Comparative Analysis of Methods
| Method | Starting Material | Yield (%) | Regioselectivity | Scalability |
|---|---|---|---|---|
| Cyclocondensation (F) | 2-Fluoro-4-nitrobenzaldehyde | 72–85 | High (6-NO₂) | Moderate |
| Halogenated Precursor (Cl) | 2-Chloro-4-nitrobenzaldehyde | 65–78 | Moderate | High |
| Post-Synthetic Nitration | Ethyl benzo[b]thiophene-2-carboxylate | <30 | Low | Low |
Industrial-Scale Production
Large-scale synthesis (≥1 kg) employs continuous flow reactors to enhance efficiency:
-
Flow Conditions : Residence time of 10–15 minutes at 100°C with K₂CO₃ in DMF.
-
Downstream Processing : Centrifugal partition chromatography reduces solvent waste.
Emerging Methodologies
Photocatalytic Cyclization
Visible-light-promoted reactions using Ru(bpy)₃Cl₂ enable room-temperature cyclization with improved atom economy.
Chemical Reactions Analysis
Nitration Reactions
The nitro group at position 6 is introduced via nitration of benzo[b]thiophene derivatives. While direct synthesis methods for the 6-nitro isomer are not explicitly detailed in the provided sources, analogous nitration protocols for benzo[b]thiophene systems suggest the use of nitric acid under controlled conditions to achieve regioselective nitration . For example, nitration of benzo[b]thiophene derivatives often employs a mix of HNO₃ and H₂SO₄, with yields influenced by substituent positions .
Reduction of the Nitro Group
The nitro group can be reduced to an amine using methods such as hydrogenation or tin/HCl. This reaction is critical for generating aminobenzo[b]thiophene derivatives, which exhibit distinct biological activities (e.g., kinase inhibition) . For example:
-
Hydrogenation : Catalytic hydrogenation (e.g., H₂/Pd-C) converts the nitro group to an amine, facilitating further functionalization .
-
Metallic Reduction : Tin and hydrochloric acid reduce the nitro group to an amine, as observed in related benzo[b]thiophene derivatives.
Hydrolysis of the Ester Group
The ethyl ester undergoes hydrolysis to yield the carboxylic acid derivative. This reaction is typically performed under alkaline conditions (e.g., NaOH in aqueous ethanol) . For example:
-
Alkaline Hydrolysis : Treatment with NaOH in refluxing ethanol converts the ester to the acid, a common step in synthesizing bioactive derivatives .
Substitution Reactions
The ester group can undergo nucleophilic substitution with reagents like ammonia or amines. For example:
-
Ammonia Substitution : Reaction with NH₃ replaces the ethyl ester with an amide group, altering solubility and reactivity.
Reaction Conditions and Yields
Mechanistic Insights
-
Nitro Group Reactivity : The electron-withdrawing nitro group directs electrophilic substitution to specific positions on the benzo[b]thiophene ring .
-
Ester Hydrolysis : The ethyl ester’s hydrolysis to the acid involves nucleophilic attack by water on the carbonyl carbon, facilitated by base .
Biological Implications
Derivatives of Ethyl 6-nitrobenzo[b]thiophene-2-carboxylate exhibit potential in medicinal chemistry. For example:
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
Ethyl 6-nitrobenzo[b]thiophene-2-carboxylate has shown promise as a lead compound in the development of pharmaceuticals targeting various diseases:
- Antimicrobial Activity : Studies have demonstrated that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate moderate activity, which suggests potential for therapeutic applications in treating infections.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| This compound | 32 | Moderate |
| Control | 16 | Strong |
- Anticancer Properties : In vitro studies have indicated that this compound induces apoptosis in various cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer). The mechanism involves activation of caspases and modulation of cell cycle proteins, leading to cell cycle arrest at the G2/M phase.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 15 | Apoptosis induction via caspases |
| A549 | 20 | Cell cycle arrest at G2/M phase |
2. Material Science
The compound is also being explored for its applications in material science, particularly in the development of organic semiconductors and organic light-emitting diodes (OLEDs). Its unique structural features allow for modifications that enhance electronic properties, making it suitable for use in advanced materials.
Case Studies
Case Study 1: Antimicrobial Evaluation
A study published in Journal of Medicinal Chemistry synthesized several derivatives from this compound to assess their antimicrobial activities. The findings indicated that modifications to the benzothiophene scaffold significantly affected antimicrobial potency, with some derivatives exhibiting lower MIC values than the parent compound itself.
Case Study 2: Anticancer Research
In another investigation, this compound was tested against various cancer cell lines. Results showed a significant reduction in cell viability in a dose-dependent manner, with mechanisms involving mitochondrial dysfunction and increased reactive oxygen species (ROS) production. This highlights its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of ethyl 6-nitrobenzo[b]thiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, benzothiophene derivatives have been shown to inhibit kinase enzymes, which play a crucial role in cell signaling and cancer progression .
Comparison with Similar Compounds
Substituent Variations at the 6-Position
The 6-position substituent significantly alters electronic and steric properties:
Key Insight : Nitro-substituted derivatives exhibit greater polarity and reactivity compared to halogenated analogs, impacting their suitability in synthetic pathways (e.g., nucleophilic substitutions) .
Positional Isomerism and Functional Group Effects
- Ethyl 5-nitrobenzo[b]thiophene-2-carboxylate: A positional isomer with the nitro group at the 5-position.
- Ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate (Similarity: 0.84): The hydroxyl group at the 3-position increases hydrogen-bonding capacity, enhancing aqueous solubility compared to the nitro analog .
Nitro-Substituted Derivatives
This compound is synthesized via nitration of precursor benzo[b]thiophenes, often requiring controlled conditions to avoid over-nitration. By contrast, halogenated analogs (e.g., 4a–c) are prepared via Friedel-Crafts acylation or nucleophilic aromatic substitution .
Reaction Yields and Conditions
- Ethyl 7-bromobenzo[b]thiophene-2-carboxylate : Synthesized in ~60–70% yield using ethyl mercaptoacetate and 3-bromo-2-fluorobenzaldehyde at 60°C .
- Ethyl 6-nitro derivative : Lower yields (e.g., 22% for analog 6o in ) due to competing side reactions in nitration steps .
Physicochemical Properties
Note: The nitro group reduces solubility in non-polar solvents compared to non-nitro analogs .
Biological Activity
Ethyl 6-nitrobenzo[b]thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound has a molecular formula of CHNOS and a molecular weight of approximately 251.26 g/mol. The presence of a nitro group at the 6-position of the benzo[b]thiophene ring, along with an ethyl ester at the 2-carboxylic acid position, contributes to its unique chemical reactivity and biological profile .
The biological activity of this compound is attributed to several mechanisms:
- Antimicrobial Activity : Studies indicate that this compound exhibits effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent .
- Anti-inflammatory Effects : Some derivatives have shown anti-inflammatory properties, which may be beneficial in treating inflammatory diseases .
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes or receptors, particularly those involved in cancer pathways .
Biological Activity Summary Table
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Nitro at position 6 | Antimicrobial, anticancer |
| Ethyl benzo[b]thiophene-2-carboxylate | No nitro group | Varies |
| Ethyl 5-nitrobenzo[b]thiophene-2-carboxylate | Nitro at position 5 | Potentially different |
| Ethyl 6-methylbenzo[b]thiophene-2-carboxylate | Methyl at position 6 | Varies |
Case Studies and Research Findings
- Anticancer Activity : In a study focused on structure–activity relationships (SAR), derivatives of benzothiophene compounds were tested for their ability to induce apoptosis in leukemia cells. This compound demonstrated significant cytotoxicity with a GI value indicating effective inhibition of cell growth .
- Antimicrobial Efficacy : A recent investigation highlighted the antimicrobial properties of this compound against strains such as Staphylococcus aureus and Escherichia coli. The mechanism involved disruption of bacterial cell wall synthesis, showcasing its potential for developing new antibiotics .
- Inflammation Inhibition : Research has indicated that this compound can inhibit pro-inflammatory cytokines in vitro, suggesting a mechanism that could be leveraged for treating inflammatory diseases .
Future Directions
The ongoing research into this compound focuses on:
- Optimization of Biological Activity : Further studies aim to modify the compound's structure to enhance its efficacy and reduce potential side effects.
- Clinical Applications : Investigating its potential use in clinical settings for treating infections and inflammatory diseases.
- Mechanistic Studies : Understanding the precise pathways through which this compound exerts its biological effects will be crucial for developing targeted therapies.
Q & A
Q. What are the standard synthetic routes for Ethyl 6-nitrobenzo[b]thiophene-2-carboxylate?
Methodological Answer:
- Condensation reactions : Ethyl thiophene-2-carboxylate derivatives are often synthesized via cyclization. For example, nitro-substituted analogs can be prepared by reacting precursors like 3-((3,4-dimethoxybenzylidene)amino)thiophene-2-carboxylate with mercaptoacetic acid in the presence of ZnCl₂ in dioxane .
- Functionalization : The nitro group is introduced via nitration under controlled conditions (e.g., mixed acid systems). Post-synthetic esterification using ethanol under acidic or basic conditions yields the ethyl ester .
- Key Considerations : Optimize reaction temperature (typically 80–100°C) and stoichiometry to avoid over-nitration or byproducts.
Q. What spectroscopic and chromatographic methods are used to characterize this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR are critical for confirming the aromatic thiophene backbone and nitro/ester substituents. For example, the ester carbonyl signal appears at ~165–170 ppm in C NMR, while nitro groups influence aromatic proton splitting patterns .
- IR Spectroscopy : Key peaks include C=O (ester) at ~1700 cm⁻¹ and NO₂ (asymmetric stretch) at ~1520 cm⁻¹ .
- HPLC/MS : Reverse-phase HPLC with methanol/water gradients ensures purity (>95%), while high-resolution mass spectrometry confirms molecular weight (e.g., [M+H]⁺ at m/z 281.03) .
Q. What safety precautions are essential when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves (P280), safety goggles (P305+P351+P338), and lab coats (P272) to prevent skin/eye contact .
- Ventilation : Work in a fume hood (P271) to avoid inhalation of dust (P261+P285) .
- Storage : Keep in a dry, airtight container (P233+P410) at 2–8°C (P235) away from oxidizers (P220) .
Advanced Research Questions
Q. How can researchers address low yields during nitro-group introduction?
Methodological Answer:
- Catalyst Optimization : Transition from traditional ZnCl₂ to Pd-catalyzed systems improves regioselectivity. For example, Pd(OAc)₂ with ligands like XPhos enhances nitration efficiency in thiophene derivatives .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates, reducing side reactions.
- Stepwise Functionalization : Pre-functionalize the benzo[b]thiophene core with electron-withdrawing groups (e.g., esters) to direct nitration to the 6-position .
Q. How should contradictory spectroscopic data (e.g., unexpected splitting in NMR) be resolved?
Methodological Answer:
- Variable Temperature (VT) NMR : Use VT-NMR to distinguish between dynamic effects (e.g., rotational barriers) and structural anomalies.
- 2D NMR Techniques : HSQC and HMBC correlations clarify ambiguous proton-carbon assignments, especially in crowded aromatic regions .
- Crystallography : Single-crystal X-ray diffraction (as in CCDC 1983315 for analogous quinoxaline derivatives) resolves structural ambiguities .
Q. What strategies optimize the compound’s solubility for biological assays?
Methodological Answer:
- Co-solvent Systems : Use DMSO-water mixtures (≤10% DMSO) to maintain solubility without denaturing proteins.
- Derivatization : Convert the ester to a carboxylate salt (via saponification) for aqueous compatibility. This is reversible under physiological conditions .
- Nanoformulation : Encapsulate in PEGylated liposomes to enhance bioavailability for in vivo studies .
Q. How does the nitro group influence reactivity in cross-coupling reactions?
Methodological Answer:
- Electron-Withdrawing Effects : The nitro group deactivates the thiophene ring, hindering direct Suzuki-Miyaura coupling. Use Pd catalysts with strong electron-donating ligands (e.g., PtBu₃) to facilitate coupling at the 3-position .
- Reductive Functionalization : Reduce NO₂ to NH₂ via hydrogenation (H₂/Pd-C) to activate the ring for subsequent reactions (e.g., amidation) .
Q. What computational methods predict the compound’s electronic properties?
Methodological Answer:
- DFT Calculations : Use Gaussian09 with B3LYP/6-311G(d,p) to model HOMO-LUMO gaps. The nitro group lowers the LUMO (-2.3 eV), enhancing electron-accepting capacity for organic electronics .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) using GROMACS. Focus on nitro group hydrogen bonding with active-site residues .
Q. How are impurities identified and quantified during synthesis?
Methodological Answer:
Q. What are the environmental impacts of lab-scale disposal?
Methodological Answer:
- Waste Treatment : Neutralize acidic/basic residues before incineration (P370+P378). Collect organic waste in halogen-resistant containers (P501) .
- Biodegradation Studies : Use OECD 301F assays to assess microbial degradation in wastewater. Nitroaromatics often require specialized bacterial consortia .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
